molecular formula C11H10BrNO4 B12639049 Ethyl 3-(3-bromophenyl)-2-nitroprop-2-enoate CAS No. 918937-13-0

Ethyl 3-(3-bromophenyl)-2-nitroprop-2-enoate

Cat. No.: B12639049
CAS No.: 918937-13-0
M. Wt: 300.10 g/mol
InChI Key: AJIRQYOVRHRLLY-UHFFFAOYSA-N
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Description

Ethyl 3-(3-bromophenyl)-2-nitroprop-2-enoate is an organic compound that belongs to the class of nitroalkenes. It is characterized by the presence of a bromophenyl group, a nitro group, and an ethyl ester group. This compound is of interest in organic synthesis and medicinal chemistry due to its potential reactivity and applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-bromophenyl)-2-nitroprop-2-enoate typically involves the condensation of 3-bromobenzaldehyde with nitroethane in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of a strong base such as sodium ethoxide or potassium tert-butoxide to facilitate the condensation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-bromophenyl)-2-nitroprop-2-enoate undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or hydroxylamine derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

Scientific Research Applications

Ethyl 3-(3-bromophenyl)-2-nitroprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving nitro and bromophenyl groups.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-bromophenyl)-2-nitroprop-2-enoate involves its reactivity towards various nucleophiles and electrophiles. The nitro group is electron-withdrawing, making the compound susceptible to nucleophilic attack at the carbon adjacent to the nitro group. The bromine atom in the bromophenyl group can also participate in substitution reactions, further diversifying the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Ethyl 3-(3-bromophenyl)-2-nitroprop-2-enoate can be compared with other similar compounds such as:

    Ethyl 3-(4-bromophenyl)-2-nitroprop-2-enoate: Similar structure but with the bromine atom in the para position.

    Ethyl 3-(3-chlorophenyl)-2-nitroprop-2-enoate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 3-(3-bromophenyl)-2-nitroprop-2-ene: Lacks the ester group, making it less reactive in certain esterification reactions.

These comparisons highlight the unique reactivity and applications of this compound, particularly due to the presence of the bromine atom and the nitro group in its structure.

Properties

CAS No.

918937-13-0

Molecular Formula

C11H10BrNO4

Molecular Weight

300.10 g/mol

IUPAC Name

ethyl 3-(3-bromophenyl)-2-nitroprop-2-enoate

InChI

InChI=1S/C11H10BrNO4/c1-2-17-11(14)10(13(15)16)7-8-4-3-5-9(12)6-8/h3-7H,2H2,1H3

InChI Key

AJIRQYOVRHRLLY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CC=C1)Br)[N+](=O)[O-]

Origin of Product

United States

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